Home > Products > Screening Compounds P104010 > Valemetostat tosylate
Valemetostat tosylate - 1809336-93-3

Valemetostat tosylate

Catalog Number: EVT-285476
CAS Number: 1809336-93-3
Molecular Formula: C33H42ClN3O7S
Molecular Weight: 660.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valemetostat Tosylate is the tosylate form of valemetostat, an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity. Upon oral administration, valemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2. Inhibition of EZH1/2 specifically prevents the methylation of lysine 27 on histone H3 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways, enhances transcription of certain target genes, and results in decreased proliferation of EZH1/2-expressing cancer cells. EZH1/2, histone lysine methyltransferase (HMT) class enzymes and catalytic subunits of the polycomb repressive complex 2 (PRC2), are overexpressed or mutated in a variety of cancer cells and play key roles in tumor cell proliferation, progression, stem cell self-renewal and migration.
Synthesis Analysis

The synthesis of valemetostat tosylate involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits the enzymatic activity of EZH1 and EZH2. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  • Stepwise construction: Utilizing various chemical reactions such as amination, alkylation, and coupling reactions to build the core structure.
  • Purification: Following synthesis, the product undergoes purification processes like crystallization or chromatography to ensure high purity levels necessary for biological activity.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Technical details on the exact synthetic pathway are often not disclosed in public literature due to intellectual property protections .

Molecular Structure Analysis

Valemetostat tosylate has a well-defined molecular structure that allows it to interact specifically with its target enzymes. The molecular formula is typically represented as C₁₉H₁₉N₃O₃S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Key Structural Features:

  • Core structure: The compound features a central aromatic system that is crucial for its binding affinity to EZH1/2.
  • Functional groups: Presence of sulfonamide groups enhances solubility and bioavailability.
  • Chirality: The compound may exhibit chiral centers that influence its pharmacological properties.

Data:

  • Molecular Weight: Approximately 365.43 g/mol
  • Melting Point: Specific values are not widely published but are essential for purity assessments during synthesis.
Chemical Reactions Analysis

Valemetostat tosylate primarily functions through its interaction with the EZH1 and EZH2 enzymes, leading to inhibition of histone methylation. The chemical reactions involved can be summarized as follows:

  • Inhibition Mechanism: Valemetostat binds to the active site of EZH1/2, preventing the transfer of methyl groups from S-adenosylmethionine to histone H3 at lysine 27 (H3K27), which is critical for gene silencing.
  • Biochemical Effects: The inhibition results in decreased levels of trimethylated H3K27 (H3K27me3), leading to reactivation of silenced genes associated with tumor suppression and differentiation pathways.

The technical details surrounding these reactions involve kinetic studies that measure the rate of enzyme activity before and after exposure to valemetostat tosylate .

Mechanism of Action

The mechanism of action for valemetostat tosylate revolves around its ability to disrupt the normal function of EZH1/2 proteins:

  1. Binding: The compound binds competitively at the active site of EZH1/2.
  2. Inhibition: This binding inhibits the methyltransferase activity, preventing histone methylation.
  3. Gene Reactivation: As a result, genes that were previously silenced due to hypermethylation become reactivated, leading to altered expression profiles that promote apoptosis and inhibit proliferation in cancer cells.

Data from preclinical studies indicate that valemetostat effectively reduces H3K27me3 levels more significantly than selective inhibitors targeting only EZH2 .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data can vary based on formulation.

Chemical Properties:

Relevant analyses often include stability testing under various conditions and solubility profiling in different solvents .

Applications

Valemetostat tosylate has significant applications in oncology due to its targeted action against EZH1/2:

  • Cancer Treatment: Approved for use in relapsed or refractory adult T-cell leukemia/lymphoma; ongoing studies are exploring its efficacy in other hematological malignancies.
  • Research Tool: Used in laboratory settings to study epigenetic regulation mechanisms and cancer biology by manipulating histone methylation patterns.
  • Combination Therapy: Investigated in combination with other chemotherapeutic agents to enhance treatment efficacy while minimizing overlapping toxicities .
Introduction to Valemetostat Tosylate

Epigenetic Regulation and EZH1/2 in Oncogenesis

EZH1 and EZH2 function as enzymatic subunits within the polycomb repressive complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark serves as a fundamental regulatory mechanism for gene silencing across critical biological processes, including embryonic development, stem cell maintenance, and cell fate determination. Under physiological conditions, PRC2-mediated H3K27me3 deposition ensures precise temporal and spatial control of gene expression patterns. However, dysregulation of this epigenetic machinery constitutes a hallmark of oncogenesis in numerous malignancies [1] [2] [4].

The oncogenic potential of EZH1/2 manifests through multiple mechanisms:

  • Gain-of-function mutations in EZH2, particularly tyrosine 641 (Y641) substitutions, increase catalytic activity and drive aberrant H3K27me3 deposition
  • Transcriptional overexpression of EZH2 occurs in numerous cancers due to amplification of the EZH2 gene locus or aberrant transcriptional activation
  • Compensatory upregulation of EZH1 occurs following pharmacological inhibition of EZH2, maintaining PRC2-mediated gene repression
  • Abnormal H3K27me3 distribution across the genome silences tumor suppressor genes and differentiation regulators, locking cells into a proliferative state [1] [2] [5]

The pathological consequence is sustained repression of genes governing cell differentiation, apoptosis, and cell cycle control. In hematological malignancies, including T-cell lymphomas and leukemias, this epigenetic dysregulation drives uncontrolled proliferation and blocks hematopoietic differentiation programs. Notably, EZH2 expression is exceptionally high in small cell lung cancer (SCLC) due to universal RB1 loss, which removes negative regulation of E2F transcription factors that drive EZH2 expression. Similarly, in peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia/lymphoma (ATL), aberrant EZH1/2 activity contributes significantly to disease pathogenesis and treatment resistance [1] [5].

Table 1: Biological Characteristics of EZH Isoforms in Oncogenesis

CharacteristicEZH2EZH1Oncogenic Significance
Primary expressionProliferating cellsQuiescent/senescent cellsComplementary roles in cancer cell populations
Catalytic efficiencyHighModerateBoth contribute to aberrant H3K27me3
PRC2 incorporationCanonical PRC2Non-canonical PRC2Differential complex formation
Common alterations in cancerGain-of-function mutations, overexpressionOverexpressionTargetable across malignancies
Compensatory mechanism-Upregulated when EZH2 inhibitedResistance mechanism to selective inhibitors

Rationale for Dual EZH1/2 Inhibition in Hematological Malignancies

The development of valemetostat was predicated on overcoming limitations observed with selective EZH2 inhibitors through simultaneous targeting of both EZH1 and EZH2. Preclinical evidence demonstrated that selective EZH2 inhibition triggers compensatory EZH1 upregulation, allowing cancer cells to maintain H3K27me3 levels and continue silencing tumor suppressor genes. This adaptive response significantly limits the efficacy of selective inhibitors and contributes to treatment resistance [1] [8].

Key advantages of dual EZH1/2 inhibition include:

  • Comprehensive suppression of H3K27me3 deposition regardless of EZH2 mutation status
  • Prevention of compensatory mechanisms that maintain gene repression
  • Enhanced reactivation of epigenetically silenced tumor suppressor genes
  • Superior antitumor activity in both EZH2 wild-type and mutant malignancies
  • Effective targeting of quiescent cancer stem cell populations that express EZH1 [1] [8]

In vitro enzymatic assays demonstrated valemetostat's potent inhibition of both targets, with half-maximal inhibitory concentrations (IC50) of 6.0 nM for EZH2 and 10.0 nM for EZH1. This dual inhibition translated to significantly greater suppression of H3K27me3 in lymphoma cell lines compared to selective EZH2 inhibitors. Valemetostat exhibited broad antiproliferative activity across diverse hematological malignancy models, including ATL, diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, and PTCL, with 5.2 to 200-fold greater sensitivity compared to selective EZH2 inhibition. Importantly, no significant adverse effects were observed in normal T cells at therapeutic concentrations, suggesting a favorable therapeutic window [1] [8].

Mechanistically, valemetostat induces cancer cell differentiation, growth arrest, and apoptosis. In acute myeloid leukemia (AML) models, valemetostat produced effects equivalent to genetic depletion of EZH1/2, while a selective EZH2 inhibitor showed minimal impact on AML cell growth and survival. Valemetostat also significantly reduced leukemia stem cell populations in mouse models and patient-derived xenografts, impaired leukemia progression, and prolonged survival. Additionally, it demonstrated synergistic potential with standard-of-care therapies for NHL and DLBCL in both in vitro and in vivo models, suggesting possible combination approaches [1] [2].

Table 2: Preclinical Activity of Valemetostat in Hematological Malignancy Models

Disease ModelKey FindingsMechanistic Insights
ATL (TL-Om1 cell line)Potent antiproliferative activityBlocked primary ATL cell survival
DLBCL (ABC and GCB subtypes)Induced apoptosis regardless of subtypeSuppressed BCL6 oncoprotein expression
Burkitt lymphoma5.2-200 fold greater sensitivity vs selective inhibitorReduced tumor growth in vivo
PTCLSignificant tumor growth inhibitionNo adverse effects on normal T cells
DLBCL xenograftNear-complete regression at 100 mg/kgDose-dependent slowing of tumor growth
AML subtypesGrowth inhibition and apoptosisSimilar effects to genetic EZH1/2 depletion

Historical Development and Approval of Valemetostat Tosylate

Valemetostat's development pathway reflects a targeted approach to addressing unmet needs in aggressive lymphoid malignancies. The compound emerged from Daiichi Sankyo's research pipeline and received SAKIGAKE designation from Japan's Pharmaceuticals and Medical Devices Agency in 2019 based on promising preliminary results from the first-in-human phase 1 trial (NCT02732275) in patients with non-Hodgkin lymphomas [1] [4].

The clinical development milestones include:

  • Phase 1 trial initiation (2016): First-in-human dose escalation and expansion study in R/R B-cell and T-cell NHLs (NCT02732275)
  • SAKIGAKE designation (2019): Japanese regulatory designation for expedited development based on phase 1 data
  • Pivotal phase 2 trial for ATL (2019): Study initiation specifically for R/R adult T-cell leukemia/lymphoma (NCT04102150)
  • First approval (2022): Japanese approval for R/R ATL in September 2022 based on phase 2 results
  • Global phase 2 expansion (2021): Launch of VALENTINE-PTCL01 trial (NCT04703192) for R/R PTCL and ATL
  • Second indication approval (2024): Japanese approval for R/R PTCL in June 2024 [1] [4] [7]

The pivotal phase 2 trial (NCT04102150) in 25 Japanese patients with R/R ATL demonstrated an objective response rate (ORR) of 48.0%, leading to Japan's initial approval in September 2022. This approval marked valemetostat as the first dual EZH1/2 inhibitor approved for cancer therapy worldwide. Subsequently, the global phase 2 VALENTINE-PTCL01 trial (NCT04703192) enrolled 133 patients with R/R PTCL, demonstrating an ORR of 43.7% (95% CI: 34.6-53.1%) among 119 efficacy-evaluable patients, with 17 achieving complete responses. These results supported the second indication approval for R/R PTCL in Japan in June 2024 [7] [9].

Valemetostat's development has been characterized by strategic collaborations:

  • Partnership with LYSA-LYSARC-CALYM consortium (2021) to evaluate valemetostat in B-cell malignancies
  • Research agreement with MD Anderson Cancer Center (2017) for acute myeloid leukemia therapies
  • Global clinical trial networks across Asia, Europe, North America, and Oceania for VALENTINE-PTCL01 [1] [9]

Table 3: Key Regulatory and Clinical Development Milestones for Valemetostat

DateMilestoneSignificance
2016Phase 1 trial initiation (NCT02732275)First-in-human assessment of safety and activity in R/R NHL
2019SAKIGAKE designation (Japan)Expedited development pathway for promising innovative medicine
Sep 2022First approval (Japan) for R/R ATLFirst global approval for any dual EZH1/2 inhibitor
2021-2024VALENTINE-PTCL01 global trial (NCT04703192)Pivotal study leading to second indication approval
Jun 2024Approval for R/R PTCL (Japan)Expanded indication based on phase 2 results in broader T-cell lymphoma population

The clinical efficacy data from key trials demonstrates consistent activity across multiple lymphoma types. In the phase 1 study (dose expansion cohort), patients with R/R PTCL (n=44) achieved an ORR of 54.5% (95% CI: 38.8-69.6%) with 12 complete responses, while R/R ATL patients (n=14) showed an ORR of 57.1% (95% CI: 28.9-82.3%) with 4 complete responses. The median duration of response in PTCL patients was 56 weeks, demonstrating meaningful durability. In the subsequent VALENTINE-PTCL01 phase 2 trial, the 43.7% ORR observed in R/R PTCL patients confirmed the clinical utility across international patient populations and various PTCL subtypes [7] [8] [9].

Future research directions include:

  • Solid tumor applications: Investigation in small cell lung cancer (phase I/II trial NCT03879798) and neuroblastoma
  • Novel combination strategies: Exploration with standard chemotherapy and targeted agents
  • Biomarker development: Identification of predictive markers for treatment response
  • Global regulatory expansion: Pursuit of approvals beyond Japan for ATL and PTCL indications
  • Mechanism of resistance studies: Understanding acquired resistance to dual EZH1/2 inhibition [5] [6] [9]

The development trajectory of valemetostat demonstrates the successful translation of epigenetic research into clinically meaningful cancer therapy, establishing dual EZH1/2 inhibition as a validated therapeutic approach for hematological malignancies with high unmet need. The ongoing clinical studies continue to explore the full therapeutic potential of this novel epigenetic agent across the oncology landscape.

Properties

CAS Number

1809336-93-3

Product Name

Valemetostat tosylate

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C33H42ClN3O7S

Molecular Weight

660.2 g/mol

InChI

InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1

InChI Key

JSBKGJUYSLVFPF-RRKMXGHKSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Solubility

Soluble in DMSO

Synonyms

Valemetostat tosylayte; Valemetostat; DS-3201; DS 3201; DS3201; DS-3201b

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.